Herquline A

Description

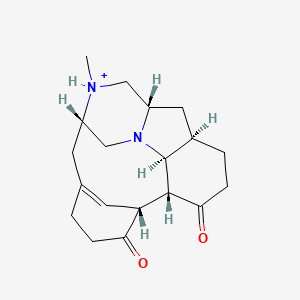

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H27N2O2+ |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2S,3R,7R,8R,14S,17S)-15-methyl-1-aza-15-azoniapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione |

InChI |

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1 |

InChI Key |

UFKNDVKQCSBIQE-OCANJJRCSA-O |

Isomeric SMILES |

C[NH+]1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 |

Canonical SMILES |

C[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 |

Origin of Product |

United States |

Preparation Methods

Proposed Biosynthetic Pathway

The biosynthesis of herquline A is hypothesized to originate from two molecules of L-tyrosine, which undergo dimerization, cyclization, and a cascade of redox modifications. Key steps include:

-

Dityrosine formation : Oxidative coupling of two tyrosine residues generates a diketopiperazine (DKP) scaffold.

-

Cyclization : Intramolecular coupling via cytochrome P450 enzymes forms the strained biaryl system.

-

Reductive modifications : Sequential reductions by flavin-dependent enzymes convert aromatic rings to cyclohexenone/cyclohexanone moieties.

-

Methylation and stereochemical adjustments : N-Methylation triggers non-enzymatic stereoselective rearrangements to yield the final structure.

Computational studies support this pathway, demonstrating that N-methylation lowers the activation energy for subsequent ring contractions and stereochemical adjustments.

Biomimetic Synthetic Approaches

Oxidative Phenolic Coupling Strategies

Early work by Yang (2015) explored intramolecular oxidative coupling of tyrosine derivatives to construct the herquline core. Using hypervalent iodine reagents (PIDA, PIFA), researchers attempted to replicate the proposed biosynthetic dimerization:

Table 1: Screening of oxidative coupling conditions for phenol derivatives

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bis-phenol ether | PIDA | CH₂Cl₂ | 25 | 12 |

| Bis-phenol ether | PIFA | TFE | 0 | 18 |

| Silyl-protected | PIDA | MeCN | -20 | 24 |

Despite moderate yields, regioselectivity issues and over-oxidation plagued these efforts, necessitating protective group strategies that complicated subsequent reductions.

Diketopiperazine Macrocyclization

Building on biosynthetic insights, Han et al. (2022) developed a tyrosine-derived DKP intermediate (Figure 1):

This approach achieved the tetracyclic core in 45% overall yield but failed to install the C1 hydroxyl group without epimerization.

Total Synthesis Campaigns

Retrosynthetic Analyses

Three primary disconnections have been explored:

Hypervalent Iodine-Mediated Dearomatization

Stratton’s approach (2018) utilized a mycocyclosin-derived biaryl system, subjecting it to iodine(III)-mediated dearomatization followed by Birch reduction:

While successful for herqulines B/C, this method produced undesired regiochemistry when applied to herquline A analogs.

Recent Advances in Partial Synthesis

1-Hydroxyherquline A as a Synthetic Intermediate

Han’s 2022 campaign achieved the synthesis of 1-hydroxyherquline A through:

Table 2: Key steps in 1-hydroxyherquline A synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 68 |

| Birch reduction | Li/NH₃, THF, -78°C | 52 |

| Aza-Michael | DBU, toluene, 110°C | 41 |

Despite reaching this advanced intermediate, reduction to herquline A failed due to steric hindrance around the tertiary alcohol .

Chemical Reactions Analysis

Biosynthetic Pathway

Herquline A (C₁₆H₂₄N₂O₂) arises from a tyrosine-derived pathway involving enzymatic and nonenzymatic steps ( ):

Key Biosynthetic Reactions:

| Step | Reaction Type | Enzymatic Component | Outcome |

|---|---|---|---|

| 1. | Cyclodipeptide formation | Nonribosomal peptide synthetase (NRPS) | Dityrosine diketopiperazine (DKP) intermediate |

| 2. | Oxidative phenol coupling | Cytochrome P450 (HqlC) | Strained bis-phenol macrocycle |

| 3. | N-Methylation | Methyltransferase | Triggers nonenzymatic cascade |

| 4. | Stereoselective rearrangements | None (thermodynamic control) | Final pentacyclic structure |

-

Radical Coupling Mechanism : HqlC catalyzes phenyl coupling via a proposed single radical addition, forming the strained C–C bond between aromatic rings ( ).

-

Thermodynamic Control : Computational studies (DFT) revealed that nonenzymatic steps post-methylation favor the most stable stereoisomer (ΔG ≈ -3.2 kcal/mol for herquline A vs. intermediates) ( ).

Nonenzymatic Transformations

Herquline A’s stability and reactivity are influenced by its strained structure:

Epimerization

-

Herquline C (a diastereomer of herquline B) isomerizes to herquline B under mildly basic conditions (pH 8.0, 25°C) ( ).

-

Proposed Pathway :

This suggests herquline A could undergo similar equilibria due to its analogous piperazine core.

Reductive Sensitivity

-

Birch reductions (Li/NH₃, t-BuOH) of diketopiperazines in related herqulines lead to regioselective hydrogenation of aromatic rings, but over-reduction is common ( ).

-

Herquline A’s β,γ-unsaturated enones are prone to conjugate additions under acidic or basic conditions ( ).

Synthetic Challenges and Reactions

No total synthesis of herquline A has been reported, but efforts toward its analogues reveal key reactivity:

Birch Reduction

-

In the synthesis of 1-hydroxyherquline A, a Birch reduction (Li, NH₃, EtOH) was used to hydrogenate aromatic rings while preserving the strained macrocycle ( ).

Aza-Michael Addition

-

Closure of the piperazine core in synthetic models requires aza-Michael additions, which are highly sensitive to steric hindrance ( ):

Oxidative Functionalization

-

Epoxidation of tetracyclic precursors (e.g., with mCPBA) introduces oxygenated groups critical for downstream cyclization ( ).

Computational Insights

DFT calculations rationalize herquline A’s stability and reaction pathways ( ):

| Parameter | Value | Significance |

|---|---|---|

| ΔG (Epimerization) | -1.8 kcal/mol | Favors herquline A over diastereomers |

| C–C Bond Strain | ~25 kcal/mol | Due to macrocyclic distortion |

| Transition State (Aza-Michael) | +12.3 kcal/mol | High barrier necessitates thermal activation |

Comparative Reactivity

Unresolved Challenges

-

Total Synthesis : The strained pentacycle and labile enones hinder late-stage functionalization ( ).

-

Regioselective Reductions : Current methods lack precision for herquline A’s complex unsaturation ( ).

Herquline A’s reactivity remains a frontier in alkaloid synthesis, with its biosynthetic logic offering biomimetic inspiration for future efforts ( ).

Scientific Research Applications

Introduction to Herquline A

Herquline A is a piperazine alkaloid originally isolated from the fungal strain Penicillium herquei. Its unique structural features, including a strained tricyclic system and multiple stereogenic centers, make it a subject of interest in synthetic organic chemistry and medicinal research. The compound has demonstrated notable biological activities, particularly in inhibiting platelet aggregation, which may have implications for treating thrombotic diseases.

Antiplatelet Activity

Herquline A exhibits significant antiplatelet properties, with studies indicating an inhibitory effect on platelet aggregation induced by platelet-activating factor (PAF) and adenosine diphosphate (ADP). The IC50 values reported are 240 µM for PAF and 180 µM for ADP, suggesting potential therapeutic applications in conditions such as stroke and myocardial infarction .

Antiviral Properties

Recent studies have indicated that Herquline A can inhibit cell death induced by influenza A virus in MDCK cells. This antiviral activity opens avenues for further research into its potential use in virology and infectious disease treatment .

Antitumor Activity

Research has explored the design and synthesis of derivatives of Herquline A to evaluate their antitumor activities. These studies aim to enhance the bioactivity of the compound while diversifying its chemical architecture .

Total Synthesis Challenges

The total synthesis of Herquline A remains a significant challenge due to its complex structure. Various synthetic strategies have been explored, including biomimetic approaches and transition metal-mediated reactions. Notable methods include:

- Intramolecular oxidative coupling : This approach has been attempted but faced challenges in achieving desired coupling products.

- Piperazine derivatives : Research has focused on synthesizing intermediates that mimic the fused tricyclic structure of Herquline A .

Case Studies on Synthesis

- He Yang's PhD Thesis : This work discusses various synthetic strategies aimed at constructing the core structure of Herquline A. Despite numerous attempts, complete synthesis has not yet been achieved .

- Research on Derivatives : Studies have synthesized analogs like 1-hydroxyherquline A to investigate their reactivity and potential biological activities .

Mechanism of Action

Herquline A exerts its effects through several mechanisms:

Platelet Aggregation Inhibition: The compound antagonizes mechanisms leading to blood platelet aggregation, affecting activation, shape change, and the prostaglandin-thromboxane system.

Anti-Influenza Activity: Herquline A inhibits the replication of influenza virus strains in a dose-dependent manner.

Comparison with Similar Compounds

Herquline B and Herquline C

Herquline B (isolated in 1996) and Herquline C (identified in 2016) are enantiomeric derivatives of Herquline A, sharing its macrocyclic framework but differing in stereochemistry and oxidation states (Table 1) .

Table 1: Structural and Functional Comparison of Herqulines A, B, and C

| Property | Herquline A | Herquline B | Herquline C |

|---|---|---|---|

| Source | Penicillium herquei | Penicillium herquei | Biosynthetic intermediate |

| Core Structure | Pentacyclic piperazine | Hexacyclic piperazine | Hexacyclic piperazine |

| Key Functional Groups | 1,4-Dicarbonyl, β,γ-enones | Reduced 1,4-diketone | Enantiomeric 1,4-diketone |

| Bioactivity | Antiplatelet, antiviral | Antiplatelet | Unknown |

| Synthetic Challenges | Macrocyclic strain, stereochemistry | Over-reduction risks | Enantiomeric purity |

- Structural Nuances : Herquline B and C lack the 1,4-dicarbonyl subunit of Herquline A, replaced by fully reduced or enantiomerically inverted diketones . This difference arises during biosynthesis, where Herquline A undergoes additional oxidative steps catalyzed by P450 enzymes .

- Synthetic Routes : Total syntheses of Herqulines B and C employ tyrosine-derived DKPs as precursors, followed by Birch reductions and Ir-catalyzed hydrogenations to achieve stereochemical control . In contrast, Herquline A requires late-stage oxidative crosslinking, which remains a bottleneck in laboratory synthesis .

Mycocyclosin

Mycocyclosin, a bicyclic DKP from Mycobacterium tuberculosis, shares a tyrosine-derived backbone with Herquline A but lacks its macrocyclic strain and bioactivity (Table 2) .

Table 2: Herquline A vs. Mycocyclosin

| Property | Herquline A | Mycocyclosin |

|---|---|---|

| Structure | Pentacyclic macrocycle | Bicyclic DKP |

| Biosynthesis | Oxidative crosslinking via P450s | CYP121-mediated C-C coupling |

| Bioactivity | Antiplatelet, antiviral | None reported |

| Synthetic Utility | Pharmacological lead | Model for DKP functionalization |

- Biosynthetic Link: Mycocyclosin is proposed as a biosynthetic precursor to Herquline A, with genome mining revealing conserved P450 and reductase clusters in Penicillium herquei .

Comparison with Functionally Similar Compounds

Piperazinomycin

Piperazinomycin, a linear peptide antibiotic, shares Herquline A’s piperazine core and anti-infective properties but lacks its macrocyclic architecture (Figure 2) .

- Functional Overlap: Both compounds inhibit viral replication, but Herquline A’s macrocycle enhances metabolic stability compared to Piperazinomycin’s linear structure .

Key Research Findings

Biosynthesis: Herquline A is biosynthesized via a six-gene cluster encoding nonribosomal peptide synthetases (NRPS), P450s, and methyltransferases. Heterologous expression in Aspergillus nidulans confirmed its pathway .

Synthetic Breakthroughs : Baran’s 2019 synthesis of Herqulines B and C achieved 28% yield via a seven-step route from iodotyrosine, emphasizing chemoselective Ir/silane reductions .

Bioactivity Mechanisms : Herquline A’s antiplatelet activity is attributed to its interaction with glycoprotein VI (GPVI), a collagen receptor on platelets, while its antiviral action involves inhibition of viral entry .

Q & A

What are the primary structural characteristics of Herquline A that necessitate specialized synthetic approaches?

Level: Basic

Answer: Herquline A’s macrocyclic framework, characterized by β,γ-unsaturated enones and stereochemical complexity, demands multi-step synthetic strategies. These include dimerization (e.g., HATU-mediated peptide coupling), macrocyclization (e.g., Pd-catalyzed reactions), and controlled reductions to install stereocenters. Structural analogs like Herqulines B/C were synthesized from tyrosine-derived precursors, requiring crystallographic validation of the bowl-shaped macrocycle .

How can researchers optimize the four-step reduction sequence in Herquline A synthesis to enhance yield and selectivity?

Level: Advanced

Answer: Optimization involves:

- Systematic screening of reducing agents (e.g., Birch conditions vs. Ir catalysts).

- Real-time monitoring of intermediates via LC-MS/NMR.

- Adjusting solvent polarity and temperature to prevent over-reduction.

For Herqulines B/C, stepwise reduction under mild conditions preserved the integrity of sensitive enones .

What methodologies are recommended for resolving contradictions in reported spectroscopic data for Herquline A derivatives?

Level: Advanced

Answer: Address discrepancies by:

- Cross-validating NMR/HRMS with computational predictions (e.g., DFT for chemical shifts).

- Ensuring purity via HPLC and comparing data with structurally characterized analogs (e.g., Herqulines B/C).

- Adhering to NIH preclinical guidelines for standardized protocol documentation .

What analytical techniques are essential for confirming the macrocyclic conformation of Herquline A?

Level: Basic

Answer: Definitive confirmation requires:

- X-ray crystallography (gold standard).

- NOESY NMR for spatial proximity analysis.

- Computational modeling (molecular mechanics) when crystallization fails. Herqulines B/C’s bowl-shaped macrocycle was validated via crystallography .

How should researchers design experiments to investigate the stability of Herquline A under varying pH and temperature conditions?

Level: Advanced

Answer: Use:

- Accelerated stability testing with HPLC monitoring.

- Factorial experimental design (pH 2–9, temperature 4–37°C).

- ANOVA to identify degradation factors. Document protocols per NIH guidelines for reproducibility .

What strategies can mitigate challenges in stereochemical control during Herquline A synthesis?

Level: Advanced

Answer: Strategies include:

- Asymmetric catalysis (chiral ligands in Pd-mediated cyclization).

- Chiral auxiliaries to direct stereochemistry.

- Chiral HPLC for enantiopurity validation. Herqulines B/C synthesis relied on stereoselective Birch reductions .

How can contradictory results in Herquline A’s synthetic yield be systematically analyzed?

Level: Advanced

Answer: Apply:

- Root-cause analysis (e.g., fishbone diagrams for variables like catalyst purity).

- Grubbs’ test for outlier detection.

- Replication studies under controlled conditions, as per preclinical reporting standards .

What role does tyrosine play as a precursor in Herquline A biosynthesis, and how can this inform synthetic approaches?

Level: Basic

Answer: Tyrosine contributes aromatic and nitrogen moieties for dimerization. Biosynthetic insights (e.g., oxidative coupling) guide biomimetic synthesis, as seen in Herqulines B/C, where tyrosine dimers form the macrocycle core via Pd catalysis .

How should researchers approach the development of a scalable purification protocol for Herquline A?

Level: Advanced

Answer: Use orthogonal methods:

- Size-exclusion chromatography for macrocycle isolation.

- Preparative HPLC for enantiomeric resolution.

- Design of Experiments (DoE) to optimize parameters (e.g., gradient elution), ensuring NIH-compliant reproducibility .

What statistical methods are recommended for analyzing dose-response data in Herquline A bioactivity studies?

Level: Advanced

Answer: Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.